molecular formula C16H25NO5 B6284212 tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate CAS No. 2408968-55-6

tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate

Cat. No. B6284212
CAS RN: 2408968-55-6
M. Wt: 311.4
InChI Key:
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Description

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate (TBHPC) is a carbamate compound with a wide range of applications in scientific research. TBHPC is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. TBHPC has been used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. TBHPC has been used as a starting material or a reagent in many chemical syntheses and as a tool to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate has been used in a variety of scientific research applications. It has been used as a starting material in a number of chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as peptides and proteins. This compound has also been used to study the mechanism of action of various biochemical and physiological processes, including enzyme kinetics, signal transduction pathways, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is not fully understood. However, it is known that this compound binds to and activates certain enzymes, such as protein kinases and phosphatases. This compound has also been shown to modulate the activity of certain transcription factors, which can affect gene expression. In addition, this compound has been shown to interact with certain receptors, such as G-protein coupled receptors, which can affect a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as protein kinases and phosphatases. It has also been shown to modulate the activity of certain transcription factors, which can affect gene expression. In addition, this compound has been shown to interact with certain receptors, such as G-protein coupled receptors, which can affect a variety of cellular processes.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is a highly versatile compound with a wide range of applications in scientific research. The main advantages of using this compound in laboratory experiments are its low toxicity, low cost, and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, this compound can react with other compounds and should be used with caution.

Future Directions

The potential applications of tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate are vast and there are many future directions for research. This compound could be used to develop new methods for drug delivery, as it has been shown to interact with certain receptors and modulate the activity of enzymes and transcription factors. This compound could also be used to study the mechanism of action of various biochemical and physiological processes, such as signal transduction pathways and the regulation of gene expression. In addition, this compound could be used to develop new chemical syntheses, as it is a highly versatile compound that can be used as a starting material or a reagent. Finally, this compound could be used to study the structure and function of various proteins, as it has been shown to interact with certain receptors and modulate the activity of enzymes and transcription factors.

Synthesis Methods

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate can be synthesized by a number of methods. The most common method is the reaction of tert-butyl alcohol with 2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl carbamate in the presence of an acid catalyst. This reaction can be carried out in either aqueous or organic solvents. The reaction is typically carried out at temperatures between 0-100°C and yields a product with a purity of 95-99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate involves the protection of the hydroxyl group, followed by the reaction with 4-methoxybenzyl bromide and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "tert-butyl chloroformate", "4-methoxybenzyl bromide", "sodium hydride", "methanol", "dichloromethane", "diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of 2-amino-2-methyl-1-propanol with tert-butyl chloroformate in the presence of sodium hydride to yield tert-butyl 2-(tert-butoxycarbonylamino)-2-methyl-1-propanol", "Reaction of tert-butyl 2-(tert-butoxycarbonylamino)-2-methyl-1-propanol with 4-methoxybenzyl bromide in the presence of sodium hydride in dichloromethane to yield tert-butyl N-{2-(tert-butoxycarbonylamino)-3-[(4-methoxyphenyl)methoxy]propyl}carbamate", "Deprotection of the tert-butyl group with methanol in diethyl ether to yield tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate" ] }

CAS RN

2408968-55-6

Molecular Formula

C16H25NO5

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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